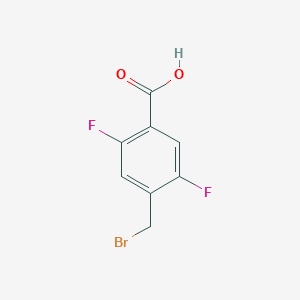
4-(ブロモメチル)-2,5-ジフルオロ安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-2,5-difluorobenzoic acid is an organic compound with the molecular formula C8H5BrF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromomethyl and difluoro groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学的研究の応用
4-(Bromomethyl)-2,5-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Employed in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
Target of Action
The primary target of 4-(Bromomethyl)-2,5-difluorobenzoic acid is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound’s role in this reaction is likely due to its bromomethyl group, which can participate in the reaction as an electrophilic organic group .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the 4-(Bromomethyl)-2,5-difluorobenzoic acid interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of various organic compounds . The downstream effects of this pathway can lead to the production of a wide range of organic compounds, depending on the specific reactants used in the reaction .
Pharmacokinetics
The compound’s bromomethyl group may influence its bioavailability and metabolic stability .
Result of Action
The result of the compound’s action in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction .
Action Environment
The action of 4-(Bromomethyl)-2,5-difluorobenzoic acid in the Suzuki–Miyaura cross-coupling reaction is influenced by various environmental factors. For instance, the reaction conditions, including temperature and solvent, can affect the reaction’s efficiency and the stability of the compound . Furthermore, the compound is moisture sensitive , indicating that the presence of water can influence its stability and efficacy.
生化学分析
Biochemical Properties
4-(Bromomethyl)-2,5-difluorobenzoic acid has been implicated in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Molecular Mechanism
It’s known to participate in free radical reactions . For instance, it can undergo a reaction with N-bromosuccinimide, resulting in the formation of a succinimidyl radical .
Metabolic Pathways
Its involvement in the Suzuki–Miyaura coupling reaction suggests it may interact with enzymes or cofactors involved in carbon–carbon bond formation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,5-difluorobenzoic acid typically involves the bromination of 2,5-difluorotoluene followed by oxidation. One common method includes the following steps:
Bromination: 2,5-difluorotoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromomethyl group.
Oxidation: The bromomethylated product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to convert the methyl group to a carboxylic acid group, resulting in 4-(Bromomethyl)-2,5-difluorobenzoic acid.
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)-2,5-difluorobenzoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-2,5-difluorobenzoic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or further oxidized to form derivatives like esters or amides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents like potassium permanganate in aqueous conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate in organic solvents such as tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted benzoic acids with various functional groups.
Oxidation: Derivatives like esters or amides.
Coupling Reactions: Biaryl compounds with diverse functional groups.
類似化合物との比較
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar structure but lacks the difluoro groups.
2,5-Difluorobenzoic acid: Lacks the bromomethyl group.
4-(Chloromethyl)-2,5-difluorobenzoic acid: Similar structure but with a chloromethyl group instead of bromomethyl.
Uniqueness
4-(Bromomethyl)-2,5-difluorobenzoic acid is unique due to the presence of both bromomethyl and difluoro groups, which impart distinct reactivity and properties. The difluoro groups enhance the compound’s stability and electron-withdrawing effects, while the bromomethyl group provides a versatile site for further functionalization.
特性
IUPAC Name |
4-(bromomethyl)-2,5-difluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-3-4-1-7(11)5(8(12)13)2-6(4)10/h1-2H,3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHARKTFFPLFEFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(=O)O)F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
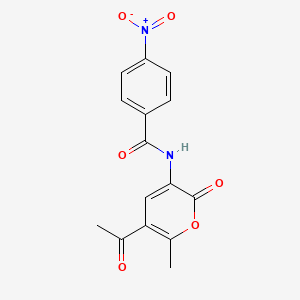
![Isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2382445.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2382453.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2382454.png)
![3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2382456.png)
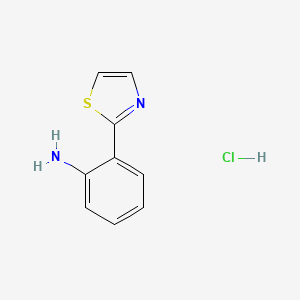
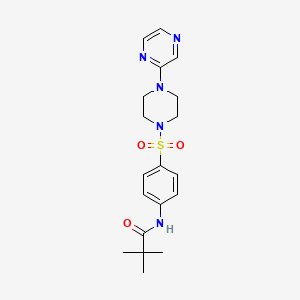
![N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide](/img/structure/B2382459.png)
![2,3-Dihydrofuro[3,2-b]quinolin-9-amine](/img/structure/B2382460.png)
![Ethyl 2-[8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2382461.png)
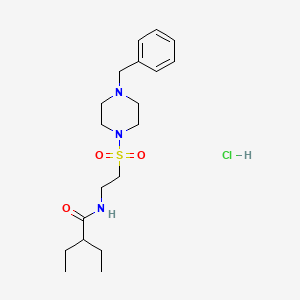
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pent-4-enamide](/img/structure/B2382465.png)
![3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2382466.png)
